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Compound of Interest

Compound Name: PF CBP1

Cat. No.: B1574530

Executive Summary

For researchers investigating the epigenetic "reader" function of CBP/p300:

o Select PF-CBPL1 if your primary focus is phenotypic cytotoxicity and transcriptional
suppression in oncology models (specifically DLBCL and prostate cancer). It exhibits
superior single-agent efficacy and a more favorable pharmacokinetic profile for in vivo tumor
growth inhibition.

e Select I-CBP112 if you are studying mechanistic differentiation, chromatin remodeling
dynamics, or chemo-sensitization. It is the established "gold standard" structural probe for
biophysical assays (crystallography, NMR) and serves as an excellent tool for dissecting the
allosteric interplay between the bromodomain and HAT domains.

Chemical & Pharmacological Profile

Both compounds are acetyl-lysine (Kac) competitive inhibitors. However, they belong to distinct
chemical scaffolds, influencing their binding kinetics and solubility profiles.

Biochemical Potency & Selectivity Table
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Feature

PF-CBP1

[-CBP112

Chemical Class

Benzimidazole derivative

Benzoxazepine

Target CBP / p300 Bromodomains CBP / p300 Bromodomains
CBP Potency (IC50) 125 nM ~170 nM
p300 Potency (IC50) 363 nM ~600 nM

Binding Affinity (Kd)

< 50 nM (High Affinity)

151 nM (CBP) / 167 nM (p300)

Selectivity (vs. BET)

>139-fold (vs. BRD4)

>100-fold (vs. BRD4)

Primary Cellular Effect

Cytotoxicity (Apoptosis/G1
Arrest)

Differentiation / Chemo-

sensitization

In Vivo Application

Validated (Xenograft growth
inhibition)

Limited (PK/Solubility

challenges)

Analytic Insight: PF-CBP1 demonstrates slightly higher biochemical potency and a sharper

distinction between CBP and p300 compared to I-CBP112. Crucially, PF-CBP1's

physicochemical properties allow for higher oral bioavailability, making it the superior choice for

in vivo efficacy studies.

Mechanistic Deep Dive
Mode of Action: The "Reader" Blockade

Both compounds function by displacing CBP/p300 from acetylated chromatin. CBP/p300 are

transcriptional co-activators; their bromodomains "read" acetylated histones (e.g., H3K18ac,

H3K27ac) to anchor the transcription machinery to promoters and enhancers of oncogenes like

MYC, BCL6, and IRF4.

Differentiation Point:
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o PF-CBP1 acts as a classic antagonist, swiftly reducing chromatin occupancy at super-
enhancers, leading to the collapse of oncogenic transcriptional programs.

e |-CBP112 has been shown in specific nucleosomal assays to induce a conformational
change that can paradoxically stimulate the HAT catalytic activity on H3K18 in cell-free
systems, suggesting a complex allosteric modulation. However, in cellular contexts, it
primarily functions as a functional inhibitor of transcription.

Pathway Visualization

The following diagram illustrates the blockade of the pathogenic signaling axis common in
Diffuse Large B-Cell Lymphoma (DLBCL) and Prostate Cancer.
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Figure 1: Mechanism of Action.[1][2][3][4][5][6][71[8][9][10] Both compounds compete with
acetylated lysine residues, displacing CBP/p300 from chromatin and silencing oncogenic
drivers.

Efficacy Analysis
PF-CBP1: The Cytotoxic Specialist

PF-CBPL1 is engineered for potency. In DLBCL cell lines (OCI-LY10, SU-DHL4), it drives a clear
G1 cell cycle arrest followed by apoptosis.

o Key Data: In OCI-LY10 xenografts, oral administration (50 mg/kg BID) resulted in ~60%
tumor growth inhibition.

o Application: Use for "Kill Curves," xenograft studies, and assessing direct transcriptional
collapse of super-enhancer driven genes.

I-CBP112: The Functional Probe

I-CBP112 is often less cytotoxic as a single agent but highly effective at inducing differentiation
(e.g., in MLL-fusion leukemias).

o Key Data: Sensitizes multidrug-resistant cells to chemotherapy (e.g., Doxorubicin) by
downregulating ABC transporters.[7]

o Application: Use for combinatorial screens (e.g., with BET inhibitors or chemotherapy),
structural biology, and studying differentiation markers without immediate massive cell death.

Experimental Protocol: TR-FRET Binding Assay

To validate the potency of these inhibitors in your specific system, a Time-Resolved
Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard. This
assay measures the disruption of the interaction between the CBP bromodomain and an
acetylated peptide.[7]

Workflow Diagram
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Figure 2: TR-FRET Competition Assay Workflow. A decrease in FRET signal indicates

successful displacement of the peptide by the inhibitor.

Step-by-Step Methodology

Buffer Prep: Use a standard assay buffer (50 mM HEPES pH 7.5, 50 mM NacCl, 0.05%
CHAPS, 1 mM DTT).

Protein Mix: Dilute His-tagged CBP bromodomain (final conc. 50 nM) and Biotinylated-
H4(K5ac/K8ac/K12ac/K16ac) peptide (final conc. 100 nM).

Detection Mix: Add Europium-cryptate labeled anti-His antibody and XL665-labeled
Streptavidin.

Compound Addition: Dispense PF-CBP1 or I-CBP112 (10-point dose response, starting at
10 pM) into 384-well plates.

Reaction: Add Protein/Peptide/Detection mix to wells.
Incubate: 1 hour at Room Temperature in the dark.

Measurement: Read on a microplate reader (e.g., EnVision). Calculate the ratio of acceptor
(665 nm) to donor (620 nm) emission.

Validation: The IC50 should align with Table 1 values. If IC50 > 1 uM, check protein integrity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Probe I-CBP112 | Chemical Probes Portal [chemicalprobes.org]
2. 1-CBP 112 | Bromodomain Inhibitors: Tocris Bioscience [rndsystems.com]

3. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for
leukemia therapy - PMC [pmc.ncbi.nim.nih.gov]

4. CBP/p300 Bromodomain Inhibitor-I-CBP112 Declines Transcription of the Key ABC
Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PMC
[pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. Structural basis for the differential effects of CaBP1 and calmodulin on CaV1.2 calcium-
dependent inactivation - PMC [pmc.ncbi.nim.nih.gov]

7. mdpi.com [mdpi.com]

8. I-CBP 112 | CBP/p300 bromodomain inhibitor | Hello Bio [hellobio.com]
9. researchgate.net [researchgate.net]

10. selleckchem.com [selleckchem.com]

To cite this document: BenchChem. [Comparative Guide: PF-CBP1 vs. I-CBP112].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1574530#pf-cbpl-vs-i-cbpll12-efficacy]

© 2026 BenchChem. All rights reserved. 6/7 Tech Support


https://pubs.acs.org/doi/10.1021/acsmedchemlett.5b00427
https://pmc.ncbi.nlm.nih.gov/articles/PMC4948672/
https://www.researchgate.net/figure/In-vitro-characterization-of-I-CBP112-A-chemical-structure-of-I-CBP112-and-the-BET_fig1_283664925
https://pmc.ncbi.nlm.nih.gov/articles/PMC4948672/
https://cancerres.aacrjournals.org/content/75/23/5106
https://www.chemicalprobes.org/i-cbp112
https://www.chemicalprobes.org/i-cbp112
https://www.rndsystems.com/products/i-cbp-112_4891
https://www.benchchem.com/product/b1574530?utm_src=pdf-custom-synthesis
https://www.chemicalprobes.org/i-cbp112
https://www.rndsystems.com/products/i-cbp-112_4891
https://pmc.ncbi.nlm.nih.gov/articles/PMC4948672/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4948672/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8467251/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8467251/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8467251/
https://www.researchgate.net/figure/In-vitro-characterization-of-I-CBP112-A-chemical-structure-of-I-CBP112-and-the-BET_fig1_283664925
https://pmc.ncbi.nlm.nih.gov/articles/PMC3033571/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3033571/
https://www.mdpi.com/1420-3049/29/19/4524
https://hellobio.com/i-cbp-112.html
https://www.researchgate.net/publication/340103518_p300CBP_inhibition_enhances_the_efficacy_of_programmed_death-ligand_1_blockade_treatment_in_prostate_cancer
https://www.selleckchem.com/subunits/p300/CBP_Epigenetic-Reader-Domain_selpan.html
https://www.benchchem.com/product/b1574530#pf-cbp1-vs-i-cbp112-efficacy
https://www.benchchem.com/product/b1574530#pf-cbp1-vs-i-cbp112-efficacy
https://www.benchchem.com/product/b1574530#pf-cbp1-vs-i-cbp112-efficacy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574530?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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